![molecular formula C14H24ClNO B5306753 [2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride
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Overview
Description
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride, also known as BPEE, is a chemical compound used in scientific research. It is a selective agonist of the β2-adrenergic receptor and is often used as a tool in pharmacological studies.
Mechanism of Action
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride acts as a selective agonist of the β2-adrenergic receptor. When it binds to the receptor, it activates a signaling pathway that leads to various physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of adenylate cyclase and the production of cyclic AMP (cAMP).
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the tissue or organ being studied. In the lungs, this compound has been shown to induce bronchodilation, which is the relaxation of smooth muscle in the airways. In the heart, this compound has been shown to increase cardiac output and heart rate. In the pancreas, this compound has been shown to stimulate insulin secretion. This compound has also been shown to have anti-inflammatory effects in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to investigate the effects of β2-adrenergic receptor activation without the interference of other receptors. However, one limitation of using this compound is its relatively low potency compared to other β2-adrenergic receptor agonists. This can make it difficult to achieve the desired physiological effects at low concentrations.
Future Directions
There are many future directions for research involving [2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride. One area of interest is the development of more potent and selective β2-adrenergic receptor agonists for use in pharmacological studies. Another area of interest is the investigation of the effects of β2-adrenergic receptor activation on various disease states, such as asthma and heart failure. Additionally, the anti-inflammatory effects of this compound could be further explored for potential therapeutic applications.
Synthesis Methods
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride can be synthesized through a multi-step process starting with the reaction of 4-sec-butylphenol with epichlorohydrin to form 2-(4-sec-butylphenoxy)propanol. This intermediate is then reacted with ethylenediamine to form this compound. The final product is obtained by crystallizing this compound hydrochloride from an ethanol solution.
Scientific Research Applications
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride is widely used in scientific research as a selective agonist of the β2-adrenergic receptor. It is often used as a tool in pharmacological studies to investigate the effects of β2-adrenergic receptor activation on various physiological processes. This compound has been used to study the effects of β2-adrenergic receptor activation on bronchodilation, cardiac function, insulin secretion, and more.
properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-12(3)13-6-8-14(9-7-13)16-11-10-15-5-2;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCPJSAYFCQXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCNCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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